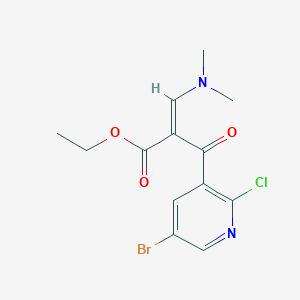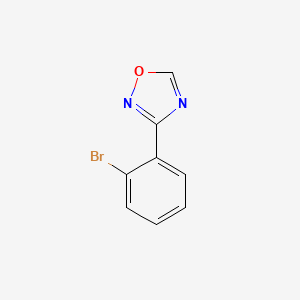
3-(2-Bromophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a bromophenyl group at the 3-position of the oxadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of 3-(2-substituted phenyl)-1,2,4-oxadiazoles.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the oxadiazole ring.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom at the ortho position of the phenyl ring. This positioning can influence the electronic properties and reactivity of the compound, making it distinct from its analogs with different substituents or substitution patterns.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-12-11-8/h1-5H |
Clave InChI |
AXHDCRGNCABVKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
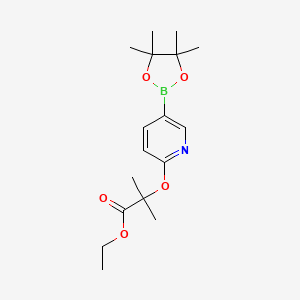
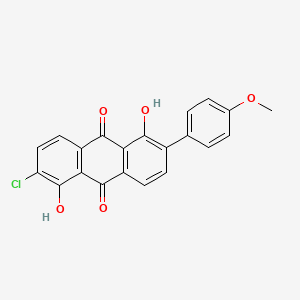
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
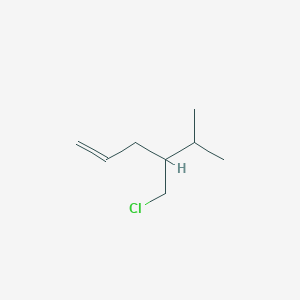
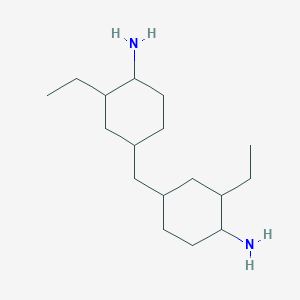
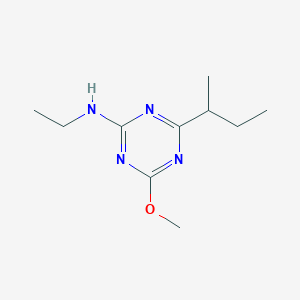
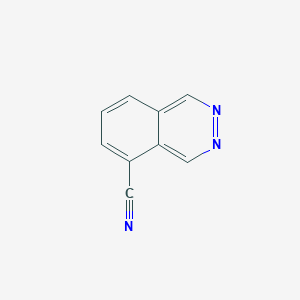
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

